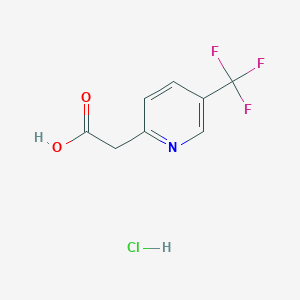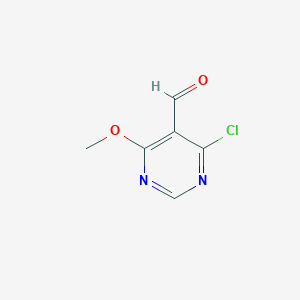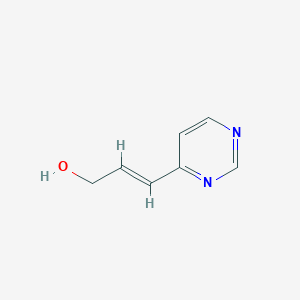
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride is a chemical compound with the molecular formula C8H6F3NO2·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride typically involves the introduction of a trifluoromethyl group to the pyridine ring followed by the formation of the acetic acid moiety. One common method involves the reaction of 2-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to form the desired acetic acid derivative. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)acetic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
2-(5-(Trifluoromethyl)pyridin-2-yl)thioacetic acid: Contains a thioacetic acid moiety instead of an acetic acid group, leading to different reactivity and uses.
Uniqueness
The presence of the trifluoromethyl group in 2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride imparts unique chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.
Eigenschaften
CAS-Nummer |
247200-00-6 |
|---|---|
Molekularformel |
C8H7ClF3NO2 |
Molekulargewicht |
241.59 g/mol |
IUPAC-Name |
2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);1H |
InChI-Schlüssel |
KUEBVQBGULZMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)


![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)

![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)

